molecular formula C6H3Br2ClO B13034452 2,3-Dibromo-5-chlorophenol

2,3-Dibromo-5-chlorophenol

Cat. No.: B13034452
M. Wt: 286.35 g/mol
InChI Key: OVHCWBAOGBOKQY-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-chlorophenol is a halogenated phenol of significant interest in environmental chemistry and toxicology research. It serves as a valuable reference standard for analyzing the formation and fate of disinfection byproducts (DBPs) in water treatment. The controlled reaction of phenol with oxidants like hypochlorous acid in the presence of bromide ions can lead to the formation of mixed bromo-chloro phenols, which are critical to study due to their exceptionally low odor threshold concentrations (OTCs), sometimes in the nanogram-per-liter range . Researchers utilize this compound to investigate and model the kinetics of halogenation processes, which is essential for mitigating taste and odor issues in drinking water . From a mechanistic standpoint, higher chlorinated phenols are known to interfere with oxidative phosphorylation, a mode of action often attributed to the phenolate ion, which can uncouple metabolic processes and stimulate oxygen uptake in vitro . The presence of both bromine and chlorine atoms on the phenolic ring makes this compound a relevant subject for studies on bioaccumulation, environmental transport, and advanced remediation techniques for halogenated organic contaminants . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Br2ClO

Molecular Weight

286.35 g/mol

IUPAC Name

2,3-dibromo-5-chlorophenol

InChI

InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H

InChI Key

OVHCWBAOGBOKQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Br)Br)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2,3 Dibromo 5 Chlorophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of Halogenated Phenols

Halogenated phenols, such as 2,3-Dibromo-5-chlorophenol, exhibit complex reactivity patterns in both electrophilic and nucleophilic aromatic substitution reactions. The interplay between the strongly activating hydroxyl group and the deactivating, yet directing, halogen substituents governs the outcomes of these transformations.

Direct nucleophilic substitution of a halogen on an aromatic ring, as seen in alkyl halides, is generally not feasible for aryl halides due to the high strength of the carbon-halogen bond. libretexts.orgfrontiersin.orgnih.gov Consequently, halogen exchange reactions on compounds like this compound typically require metal-mediated pathways. nih.govscience.gov

One common strategy is the metal-halogen exchange, which converts an organic halide into an organometallic compound. wikipedia.org For instance, reacting an aryl halide with an organolithium reagent like n-butyllithium can replace a bromine or iodine atom with lithium. wikipedia.org This newly formed organometallic intermediate is a powerful nucleophile and can be used for a variety of functional group interconversions. The general order of reactivity for halogens in these exchanges is I > Br > Cl. wikipedia.org

Catalysis with metal complexes, often involving copper or palladium, provides another route for halogen exchange, enabling the conversion of less reactive aryl chlorides into more reactive aryl iodides, or vice versa. frontiersin.orgnih.govscience.gov These reactions are crucial for late-stage functionalization in complex syntheses. frontiersin.orgnih.gov While simple nucleophilic substitution is rare, it can occur under specific conditions where the aromatic ring is highly activated by potent electron-withdrawing groups, proceeding through an addition-elimination mechanism. wikipedia.orgchemistrysteps.com

In this compound, the hydroxyl group is the dominant activating substituent. The three halogen atoms collectively deactivate the ring, making it less reactive than phenol (B47542) itself. quora.com The directing effects of the substituents are as follows:

-OH group (at C1): Strongly directs to positions C2, C4, and C6.

-Br group (at C2): Directs to positions C3 and C6.

-Br group (at C3): Directs to positions C2 and C4.

-Cl group (at C5): Directs to positions C4 and C6.

Considering these influences, the most activated and sterically accessible positions for an incoming electrophile are C6 and C4. The presence of a halogen at an ortho position (C2) can also lead to intramolecular hydrogen bonding with the phenolic hydroxyl group, which increases the compound's stability. researchgate.net

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound
SubstituentPositionEffect on ReactivityDirecting Influence
-OHC1Strongly ActivatingOrtho, Para (C2, C4, C6)
-BrC2DeactivatingOrtho, Para (C3, C6)
-BrC3DeactivatingOrtho, Para (C2, C4)
-ClC5DeactivatingOrtho, Para (C4, C6)

Nucleophilic aromatic substitution (SNAr) on halogenated phenols is generally unfavorable unless strong electron-withdrawing groups are present at ortho or para positions to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgwikipedia.org In this compound, the halogens themselves are not typically strong enough activators to facilitate SNAr reactions under standard conditions.

Oxidation and Reduction Pathways Involving the Phenolic Moiety

The phenolic hydroxyl group is a primary site of chemical reactivity, readily participating in oxidation and reduction reactions.

Phenols are susceptible to oxidation, often yielding quinones as products. jove.comjove.com The electron-donating hydroxyl group enhances the reactivity of the aromatic ring, facilitating its oxidation. jove.comjove.com The process typically involves the transfer of two electrons and two protons. jove.comjove.com

The mechanism often begins with a one-electron oxidation of the phenol to form a phenoxy radical. acs.org For this compound, this would generate a 2,3-dibromo-5-chlorophenoxy radical. This radical intermediate is resonance-stabilized. Further oxidation of this radical can lead to the formation of a substituted quinone. jove.com For example, phenols with a hydroxyl group at the para position (hydroquinones) are readily oxidized to p-quinones. jove.com The oxidation of phenols that are not para-hydroxylated, such as this compound, can be more complex, but often leads to the formation of ortho-quinones. nih.gov This transformation can be achieved using various oxidizing agents, including potassium permanganate (B83412) or o-iodoxybenzoic acid (IBX). nih.govacs.org

Reductive dehalogenation is a process where a halogen atom on an aromatic ring is replaced by a hydrogen atom. oup.com This transformation is significant in the environmental degradation of halogenated pollutants and can be achieved through both chemical and microbial pathways. oup.comepa.gov

Under anaerobic conditions, certain microorganisms are capable of using halogenated compounds as electron acceptors, effectively removing chlorine and bromine atoms. epa.govresearchgate.net Studies on related compounds like polychlorinated biphenyls (PCBs) and brominated biphenyls have shown that dehalogenation occurs preferentially at the meta and para positions, while ortho halogens tend to be more resistant to removal. epa.govnih.gov

Applying this principle to this compound, a stepwise reduction would likely occur. The chlorine at the C5 position (meta to the hydroxyl group) and the bromine at the C3 position (meta to the hydroxyl group) would be the most probable initial sites of dehalogenation. The bromine at the C2 position (ortho to the hydroxyl group) would be expected to be the most recalcitrant.

Table 2: Potential Products from Stepwise Reductive Dehalogenation of this compound
StepPotential ReactantHalogen RemovedPotential Product(s)
1This compound-Cl (C5)2,3-Dibromophenol
1This compound-Br (C3)2-Bromo-5-chlorophenol
22,3-Dibromophenol-Br (C3)2-Bromophenol
22-Bromo-5-chlorophenol-Cl (C5)2-Bromophenol
32-Bromophenol-Br (C2)Phenol

Coupling Reactions for Dimerization and Polymerization

The oxidation of phenols can also lead to coupling reactions, resulting in the formation of dimers or polymers. nih.gov This process, known as oxidative coupling, proceeds through the phenoxy radical intermediates described in section 3.2.1. acs.org

Once the 2,3-dibromo-5-chlorophenoxy radical is formed, it can couple with another radical in several ways. The coupling can occur between two carbon atoms (C-C coupling) or between a carbon atom of one radical and the oxygen atom of another (C-O coupling). acs.orgacs.org

C-C Coupling: This leads to the formation of substituted biphenols or dihydroxybiphenyls. The specific linkage (ortho-ortho, ortho-para, or para-para) depends on the resonance distribution of the unpaired electron in the phenoxy radical and the catalyst used. nih.gov

C-O Coupling: This results in the formation of a diaryl ether linkage. For bromophenols, this can produce hydroxylated polybrominated diphenyl ethers (OH-PBDEs). acs.orgacs.org

If these coupling reactions continue, polymerization can occur. The oxidative polymerization of substituted phenols is a well-established method for synthesizing poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE) resins, which are high-performance thermoplastics. acs.org The reaction of this compound under oxidative coupling conditions could therefore lead to the formation of halogenated polymeric materials. acs.org Transition metals like copper and palladium are often used to catalyze these coupling reactions. researchgate.net

Carbon-Carbon Bond Formation Reactions

The halogen atoms on the aromatic ring of this compound serve as functional handles for various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. While specific studies on this compound are not extensively detailed in readily available literature, its structure is amenable to well-established synthetic protocols for aryl halides.

One notable example of a C-C bond-forming reaction applicable to aryl halides is the Hurtley reaction. wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a carbon nucleophile, typically derived from dicarbonyl compounds like malonic esters. wikipedia.org More contemporary methods often employ soluble copper complexes with ligands such as phenanthroline to facilitate the coupling. wikipedia.org

The development of various transition-metal-catalyzed reactions has provided mild and selective conditions for C-C bond formation. illinois.edu Reactions such as Suzuki coupling (using boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) are standard methods for creating C-C bonds from aryl halides and could potentially be applied to this compound.

Reaction TypeCoupling PartnerTypical CatalystDescription
Hurtley ReactionCarbon nucleophiles (e.g., malonic esters)Copper (Cu)A copper-catalyzed reaction forming a C-C bond between an aryl halide and a carbon nucleophile. wikipedia.org
Suzuki CouplingOrganoboron compounds (e.g., boronic acids)Palladium (Pd)A versatile cross-coupling reaction that forms a carbon-carbon single bond between an organoboron compound and an organohalide.
Heck CouplingAlkenesPalladium (Pd)A reaction that forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base.
Sonogashira CouplingTerminal alkynesPalladium (Pd) and Copper (Cu)A cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Carbon-Heteroatom Bond Formation Reactions (e.g., Ullmann-type coupling)

The formation of bonds between the aromatic carbon of this compound and heteroatoms like oxygen and nitrogen is a key area of its reactivity, most notably through Ullmann-type reactions. wikipedia.org These are copper-promoted cross-coupling reactions that typically require high temperatures and polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org

Ullmann Condensation (C-O Coupling): The classic Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or a phenol in the presence of a copper catalyst to form a diaryl ether or an alkyl aryl ether. organic-chemistry.orgmdpi.com For this compound, this would involve reacting one of its bromo- or chloro-substituents with a suitable alcohol or phenol. The reaction generally proceeds via a copper(I) alkoxide or phenoxide intermediate. wikipedia.org Modern variations of this reaction often use soluble copper catalysts with specific ligands, which can allow for milder reaction conditions. nih.gov

Goldberg Reaction (C-N Coupling): A variation of the Ullmann reaction, the Goldberg reaction, facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This provides a pathway to synthesize N-aryl amines or amides. The reaction is an alternative to the Buchwald-Hartwig amination and is typically catalyzed by a copper species, often generated from copper(I) iodide with a ligand like phenanthroline. wikipedia.org The reactivity of the aryl halides follows the typical trend, with aryl iodides being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.org

Reaction NameBond FormedReactantsTypical Conditions
Ullmann Ether SynthesisCarbon-Oxygen (C-O)Aryl Halide + Alcohol/PhenolCopper catalyst, Base, High Temperature (>200°C), Polar Solvent wikipedia.org
Goldberg ReactionCarbon-Nitrogen (C-N)Aryl Halide + Amine/AmideCopper catalyst (e.g., CuI), Ligand, Base, High Temperature wikipedia.org

Kinetic and Mechanistic Elucidation of Reactions Involving this compound

Understanding the kinetics and mechanisms of reactions involving halogenated phenols is essential for controlling reaction outcomes and optimizing conditions.

Free Radical Intermediates in Phenol Chemistry

Phenols can participate in reactions involving free radical intermediates. A free radical is a chemical species with an unpaired electron, making it highly reactive. libretexts.org In the context of phenol chemistry, a key intermediate is the phenoxyl radical, which can be formed by the homolytic cleavage of the hydroxyl (O-H) bond.

Free-radical reactions typically proceed through a chain mechanism consisting of three main stages:

Initiation: The initial formation of radicals, often induced by heat or UV light. wikipedia.org For instance, a radical initiator can abstract the hydrogen atom from the phenolic hydroxyl group.

Propagation: A series of steps where a radical reacts to form a new molecule and another radical, thus continuing the chain. masterorganicchemistry.com A phenoxyl radical could, for example, react with another molecule, propagating the radical chain.

The stability of radical intermediates is a crucial factor in these reactions. Carbon radicals are stabilized by alkyl groups, making tertiary radicals more stable than secondary, which are more stable than primary radicals. libretexts.org Similarly, radicals can be stabilized by resonance, as is the case with allylic and benzylic radicals. libretexts.org The phenoxyl radical derived from this compound would exhibit stability due to the delocalization of the unpaired electron across the aromatic ring.

Transition State Analysis and Reaction Rate Determination

The rate of chemical reactions involving substituted phenols is highly dependent on the nature and position of the substituents on the aromatic ring. For electrophilic aromatic substitution reactions, such as bromination, the presence of electron-withdrawing groups like chlorine and bromine generally deactivates the ring and slows the reaction rate compared to unsubstituted phenol. asianpubs.org

Representative Rate Constants for Reactions of Related Chlorophenols
CompoundReactantRate Constant (k)Conditions
p-ChlorophenolHydroxyl Radical (•OH)2.144 × 10⁶ M⁻¹s⁻¹Aqueous solution, Fenton's reaction researchgate.net
4-ChlorophenolOzone (O₃)~10³ l/(mol·s)Acidic aqueous solution nih.gov
2,4-DichlorophenolOzone (O₃)~10³ l/(mol·s)Acidic aqueous solution nih.gov
2,4,6-TrichlorophenolOzone (O₃)~10³ l/(mol·s)Acidic aqueous solution nih.gov

Advanced Spectroscopic Characterization of 2,3 Dibromo 5 Chlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,3-Dibromo-5-chlorophenol, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide a complete map of the proton and carbon framework.

The substitution pattern of this compound—featuring a hydroxyl group and three halogen atoms on the benzene (B151609) ring—results in a distinct set of signals in its NMR spectra. The electron-withdrawing nature of bromine and chlorine atoms, along with the electron-donating effect of the hydroxyl group, significantly influences the chemical shifts of the remaining aromatic protons and carbon atoms.

¹H NMR Spectroscopy: The molecule has two aromatic protons and one hydroxyl proton. The aromatic protons (H-4 and H-6) are expected to appear as distinct signals in the aromatic region of the spectrum (typically 6.5-8.0 ppm). Due to their meta-relationship, they would exhibit a small coupling constant (J-coupling), appearing as doublets. The hydroxyl proton's chemical shift is variable and dependent on solvent, concentration, and temperature, but for phenols, it is often observed between 4-7 ppm. nih.gov

¹³C NMR Spectroscopy: The molecule possesses six chemically non-equivalent carbon atoms, which should result in six distinct signals in the ¹³C NMR spectrum. The carbon atom bonded to the hydroxyl group (C-1) is expected to be the most downfield-shifted (deshielded) due to the oxygen's high electronegativity, typically appearing in the 150-160 ppm range. whitman.edu Carbons directly bonded to the halogens (C-2, C-3, C-5) will also be deshielded, while the protonated carbons (C-4, C-6) will appear at higher field (more shielded).

Below are the predicted chemical shifts for this compound, based on established substituent effects in halogenated aromatic systems.

Predicted ¹H NMR Chemical ShiftsPredicted ¹³C NMR Chemical Shifts
ProtonExpected Chemical Shift (δ, ppm)CarbonExpected Chemical Shift (δ, ppm)
H-4~7.3 - 7.5 (d)C-1~150 - 155
H-6~7.0 - 7.2 (d)C-2~112 - 118
-OH~5.0 - 6.0 (s, broad)C-3~115 - 120
C-4~130 - 135
C-5~133 - 138
C-6~120 - 125

While 1D NMR provides information on chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons, H-4 and H-6, confirming their spin-spin coupling and spatial proximity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show two cross-peaks: one connecting the H-4 signal to the C-4 signal, and another connecting the H-6 signal to the C-6 signal. This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J). This is crucial for assigning the quaternary carbons (those without attached protons), such as C-1, C-2, C-3, and C-5. For instance, proton H-4 would show correlations to C-2, C-3, C-5, and C-6, while H-6 would correlate to C-1, C-2, C-4, and C-5. The hydroxyl proton could show correlations to C-1 and C-2.

The expected key correlations from these 2D NMR experiments are summarized in the table below.

ProtonCOSY Correlations (H-H)HSQC Correlations (¹J C-H)Key HMBC Correlations (²J, ³J C-H)
H-4H-6C-4C-2, C-3, C-5, C-6
H-6H-4C-6C-1, C-2, C-4, C-5
-OHNoneNoneC-1, C-2

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

The vibrational spectrum of this compound is dominated by absorptions corresponding to the O-H, C-O, aromatic C-C and C-H, and C-halogen bonds.

O-H Stretch: A prominent, often broad, absorption band in the FTIR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration. docbrown.info

Aromatic C-H Stretch: These vibrations typically appear as weaker bands in the region of 3000-3100 cm⁻¹.

Aromatic C-C Stretch: The stretching vibrations of the benzene ring usually produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching of the carbon-oxygen bond in phenols gives rise to a strong absorption in the FTIR spectrum, typically around 1200-1260 cm⁻¹. unige.ch

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

C-Cl and C-Br Stretches: The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch is expected in the 700-750 cm⁻¹ range, while the C-Br stretches appear at lower frequencies, typically between 500-650 cm⁻¹. uantwerpen.be

The expected vibrational frequencies for key functional groups are presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (FTIR)
O-H Stretch (H-bonded)3200 - 3550Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch1200 - 1260Strong
Aromatic C-H Out-of-Plane Bend800 - 900Strong
C-Cl Stretch700 - 750Strong
C-Br Stretch500 - 650Medium to Strong

Intermolecular hydrogen bonding significantly influences the vibrational spectrum of phenols. In the condensed phase or in concentrated solutions, this compound molecules can form hydrogen bonds (O-H···O) with each other. This interaction weakens the O-H covalent bond, causing the O-H stretching frequency to decrease (a redshift) and the corresponding absorption band in the FTIR spectrum to become significantly broader compared to the sharp band of a "free" (non-hydrogen-bonded) hydroxyl group seen in dilute solutions. docbrown.inforesearchgate.net The position and shape of the O-H band can thus provide insight into the extent of hydrogen bonding in the sample.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

The molecular formula of this compound is C₆H₃Br₂ClO. Its exact molecular weight can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ⁷⁹Br, ¹⁶O). The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) results in a highly characteristic isotopic pattern for the molecular ion peak ([M]⁺•) and any fragment ions containing these halogens.

The molecular ion region would exhibit a cluster of peaks. The most abundant peak (M) would correspond to the species with two ⁷⁹Br isotopes and one ³⁵Cl isotope. The M+2 peak (containing one ⁸¹Br and one ³⁵Cl) would be very intense, nearly 1.3 times the height of M. The M+4 peak (containing two ⁸¹Br isotopes and one ³⁵Cl, or two ⁷⁹Br isotopes and one ³⁷Cl) would also be significant, followed by a smaller M+6 peak.

Under electron ionization (EI), the molecular ion will fragment in predictable ways. Common fragmentation pathways for halogenated phenols include the loss of halogen atoms (Br• or Cl•), carbon monoxide (CO), and hydrohalic acids (HBr or HCl). nih.govlibretexts.org

The table below outlines the expected major ions in the mass spectrum of this compound.

Ion (Formula)m/z (for most abundant isotopes)Description
[C₆H₃⁷⁹Br₂³⁵ClO]⁺•288Molecular Ion (M)
[C₆H₃⁷⁹Br⁸¹Br³⁵ClO]⁺•290M+2 Isotope Peak
[C₆H₃⁸¹Br₂³⁵ClO]⁺• / [C₆H₃⁷⁹Br₂³⁷ClO]⁺•292M+4 Isotope Peak
[C₆H₃BrClO]⁺•209Loss of Br radical
[C₆H₃Br₂O]⁺•253Loss of Cl radical
[C₅H₃Br₂Cl]⁺•260Loss of Carbon Monoxide (CO) from M
[C₆H₂BrCl]⁺•171Loss of Br and HBr

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₆H₃Br₂ClO), HRMS can distinguish its unique elemental composition from other potential isobaric compounds (molecules with the same nominal mass but different atomic compositions).

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion. The theoretical exact masses of the most prominent molecular ion isotopologues are calculated to four or more decimal places. An experimental HRMS measurement that matches one of these theoretical values to within a narrow tolerance (typically <5 parts per million, ppm) provides strong evidence for the compound's elemental formula.

Isotopologue FormulaDescriptionTheoretical Exact Mass (m/z)
C₆H₃⁷⁹Br₂³⁵ClOMost abundant isotopologue281.8243
C₆H₃⁷⁹Br⁸¹Br³⁵ClOSecond most abundant isotopologue283.8222
C₆H₃⁷⁹Br₂³⁷ClOThird most abundant isotopologue283.8213
C₆H₃⁸¹Br₂³⁵ClOFourth most abundant isotopologue285.8202

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is predictable and serves as a fingerprint for the molecule's structure, confirming the connectivity of its atoms.

For halogenated phenols, fragmentation is typically initiated by the loss of a halogen atom or by the elimination of a stable neutral molecule like carbon monoxide from the phenol (B47542) ring. docbrown.info The proposed fragmentation pathways for this compound would involve initial losses of bromine or chlorine radicals, followed by subsequent fragmentation of the resulting ions.

Key proposed fragmentation pathways include:

Loss of a Bromine Radical: The cleavage of a C-Br bond, being weaker than the C-Cl bond, is a highly probable initial fragmentation, leading to the formation of a [M-Br]⁺ ion.

Loss of a Chlorine Radical: The loss of the chlorine atom to form a [M-Cl]⁺ ion is another possible primary fragmentation event.

Loss of Carbon Monoxide: Following an initial halogen loss, the resulting ion can lose a molecule of carbon monoxide (CO), a characteristic fragmentation for phenolic compounds that indicates the presence of the hydroxylated aromatic ring. docbrown.info

These proposed pathways lead to a series of product ions whose exact masses can be predicted and would be confirmed by experimental MS/MS analysis.

Proposed Fragment IonElemental FormulaNeutral LossTheoretical Exact Mass (m/z) of Most Abundant Isotopologue
[M-Br]⁺C₆H₃⁷⁹Br³⁵ClOBr202.9163
[M-Cl]⁺C₆H₃⁷⁹Br₂OCl246.8559
[M-Br-CO]⁺C₅H₃⁷⁹Br³⁵ClOBr, CO174.9214

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal proof of atomic connectivity, conformational details, and intermolecular interactions.

A search of established crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been reported to date. cam.ac.ukcam.ac.uk Therefore, experimental data on its solid-state conformation is not available.

Should a single crystal of sufficient quality be grown and analyzed, X-ray crystallography would provide invaluable data, including:

Unambiguous Confirmation: Absolute confirmation of the 2,3-dibromo-5-chloro substitution pattern on the phenol ring.

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice. This would reveal the nature and geometry of hydrogen bonds formed by the phenolic hydroxyl group and any potential halogen bonding interactions involving the bromine and chlorine atoms.

This technique remains the gold standard for solid-state structural elucidation and would provide the most complete picture of the molecule's structure.

Quantum Chemical Investigations of 2,3 Dibromo 5 Chlorophenol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting molecular geometries and electronic properties. For 2,3-Dibromo-5-chlorophenol, DFT would be employed to determine the most stable three-dimensional arrangement of its atoms and to understand the distribution of electrons within the molecule.

Conformational Analysis and Energy Minimization

The presence of a hydroxyl (-OH) group on the benzene (B151609) ring of this compound allows for rotational freedom, leading to different spatial orientations or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable structures, which correspond to energy minima on the potential energy surface.

A common approach involves rotating the hydroxyl group's hydrogen atom relative to the plane of the benzene ring. For each rotational angle, the geometry of the entire molecule is optimized to find the lowest energy for that specific conformation. This process identifies the global minimum (the most stable conformer) and any local minima (other relatively stable conformers). The stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance from the adjacent bromine atoms. The results of such an analysis would typically be presented in a table listing the relative energies of the different stable conformers.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On a standard MEP map, red colors typically denote areas of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity.

Prediction of Preferred Reaction Sites

The distribution of the HOMO and LUMO across the atoms of this compound can be used to predict the preferred sites for chemical reactions. Regions of the molecule with a high contribution to the HOMO are likely to be the sites of electrophilic attack, as these are the areas from which it is easiest to remove an electron. Conversely, regions with a high contribution to the LUMO are the probable sites for nucleophilic attack, as these are the areas where an incoming electron would be most stabilized. For a substituted phenol (B47542), the HOMO is often localized on the aromatic ring and the oxygen atom, while the LUMO may be distributed over the ring and the halogen atoms.

Analysis of Electronic Excitation and Stability

The HOMO-LUMO energy gap is a key parameter for assessing the electronic stability and excitation properties of a molecule. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. The energy of the gap can be correlated with the energy of the lowest electronic transition, which is often observed in the ultraviolet-visible (UV-Vis) spectrum of the compound.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Quantum chemical calculations, particularly using DFT, can be used to predict various spectroscopic properties of this compound. These theoretical predictions can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For instance, the vibrational frequencies of the molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral peaks. Similarly, theoretical calculations can predict the electronic transitions, which can be compared with the absorption maxima in an experimental UV-Vis spectrum. The nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms can also be computed to assist in the analysis of experimental ¹H and ¹³C NMR spectra. A comparison of theoretical and experimental data is typically presented in a table to show the level of agreement.

Theoretical Vibrational Frequencies (IR, Raman)

The theoretical vibrational frequencies for this compound are determined through quantum chemical calculations, providing insights into the molecule's infrared (IR) and Raman spectroscopic characteristics. These computational methods, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G basis set, are instrumental in predicting the vibrational modes of the molecule. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsion.

The vibrational spectrum of this compound is complex due to its low symmetry and the presence of heavy halogen atoms. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data if it were available.

Key vibrational modes for this compound include:

O-H Stretching: The hydroxyl group exhibits a characteristic stretching vibration, which is sensitive to hydrogen bonding.

C-H Stretching: The aromatic ring's carbon-hydrogen bonds have stretching frequencies in a well-defined region of the spectrum.

C-C Stretching: The carbon-carbon bonds within the phenyl ring give rise to a series of stretching vibrations.

C-O Stretching: The stretching of the carbon-oxygen bond of the phenol group is also a notable feature.

C-Br and C-Cl Stretching: The vibrations involving the carbon-bromine and carbon-chlorine bonds occur at lower frequencies due to the heavier mass of the halogen atoms.

Ring Bending and Torsional Modes: A variety of in-plane and out-of-plane bending and torsional modes contribute to the fingerprint region of the spectrum.

A hypothetical representation of the calculated vibrational frequencies and their assignments is provided in the table below.

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Calculated Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
O-H Stretch3750352550150
C-H Stretch3100300820120
C-C Stretch (Aromatic)160015528090
C-C Stretch (Aromatic)145014067080
C-O Stretch1250121211060
C-Br Stretch6806594030
C-Cl Stretch7507274535

UV-Vis Absorption Spectra and Charge Transfer Phenomena

The electronic absorption properties of this compound can be investigated using UV-Vis spectroscopy, with theoretical calculations providing a deeper understanding of the underlying electronic transitions. The absorption of ultraviolet and visible light by a molecule promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the principal electronic transitions are expected to be π → π* and n → π* transitions. The π → π* transitions involve the excitation of electrons from the bonding π orbitals of the aromatic ring to the antibonding π* orbitals. The n → π* transitions involve the promotion of non-bonding electrons, such as those on the oxygen and halogen atoms, to the antibonding π* orbitals of the phenyl ring.

The presence of the hydroxyl group and the halogen substituents influences the energy of the molecular orbitals and, consequently, the wavelengths of the absorption maxima (λmax). The hydroxyl group acts as an electron-donating group, while the halogens have a dual role, acting as electron-withdrawing groups through induction and electron-donating groups through resonance. This interplay affects the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Charge transfer phenomena are also significant in this molecule. Intramolecular charge transfer can occur from the electron-rich regions (the hydroxyl group and halogens) to the electron-deficient aromatic ring upon electronic excitation. This charge transfer character can be further elucidated by analyzing the molecular orbitals involved in the electronic transitions.

A hypothetical table of calculated UV-Vis absorption data is presented below.

Electronic TransitionWavelength (λmax) (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2900.02n → π
S₀ → S₂2650.15π → π
S₀ → S₃2200.40π → π*

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound are of interest due to the potential for such molecules to be used in various photonic and optoelectronic applications. NLO materials exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching.

The key parameter for characterizing the NLO response of a molecule at the microscopic level is the first hyperpolarizability (β). Quantum chemical calculations can be employed to predict the components of the β tensor and the total hyperpolarizability.

The NLO properties of this compound arise from the asymmetric charge distribution within the molecule, which is a consequence of the different substituent groups attached to the phenyl ring. The presence of both electron-donating (hydroxyl) and electron-withdrawing (halogens) groups can enhance the intramolecular charge transfer and, in turn, the NLO response.

The calculated first hyperpolarizability is a measure of the second-order NLO response. A larger value of β indicates a stronger NLO effect. The predicted first-hyperpolarizability of a related compound, 1,3-dibromo-5-chlorobenzene, is 1.221×10⁻³⁰ esu, suggesting that halogenated benzene derivatives can exhibit significant NLO properties. nih.gov For this compound, the presence of the hydroxyl group is expected to further influence the NLO response.

A hypothetical table of calculated NLO properties for this compound is provided below.

Environmental Behavior and Abiotic Transformation of 2,3 Dibromo 5 Chlorophenol

Abiotic Degradation Pathways in Environmental Matrices

Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, sometimes causing the breakdown of that substance. For halogenated aromatic compounds, hydrolysis can lead to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as pH, temperature, and the specific arrangement of halogen atoms on the aromatic ring.

General Hydrolysis Reaction of a Halogenated Phenol (B47542):

Ar-X + H₂O → Ar-OH + HX

(where Ar represents the aromatic ring and X represents a halogen atom)

The kinetics of hydrolysis for halogenated compounds can be complex, and the rate constants can vary significantly depending on the specific compound and environmental conditions.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This is a significant abiotic degradation pathway for many halogenated aromatic compounds in surface waters and the upper layers of soil. The process can involve the direct absorption of light by the compound or indirect photolysis mediated by other light-absorbing substances in the environment.

For halogenated phenols, photolysis often proceeds through the cleavage of the carbon-halogen bond. The energy from UV radiation can excite the molecule, leading to the homolytic or heterolytic fission of the C-Br or C-Cl bond. This process can result in the formation of less halogenated phenols, which may be more or less toxic and persistent than the parent compound. Studies on other polyhalogenated phenols have shown that photolysis can lead to stepwise dehalogenation, with bromine atoms often being more susceptible to cleavage than chlorine atoms. The presence of sensitizers, such as humic substances in natural waters, can accelerate the rate of photolytic degradation.

Identification and Characterization of Abiotic Transformation Products

The cleavage of carbon-halogen bonds is a primary transformation pathway for halogenated phenols. Given the presence of both bromine and chlorine atoms in 2,3-Dibromo-5-chlorophenol, both debromination and dechlorination are expected to occur. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that debromination may be a more favorable initial degradation step.

Potential debromination and dechlorination products of this compound could include:

Monobromo-chlorophenols: Resulting from the loss of one bromine atom.

Dibromophenols: Resulting from the loss of the chlorine atom.

Chlorophenols: Resulting from the loss of both bromine atoms.

Bromophenols: Resulting from the loss of one bromine and the chlorine atom.

Phenol: Resulting from the loss of all halogen atoms.

The specific isomers formed would depend on the position of the initial halogen loss.

Hydroxylation involves the introduction of one or more hydroxyl (-OH) groups onto the aromatic ring. This can occur through reactions with hydroxyl radicals, which are highly reactive species often generated during photolytic processes in the presence of oxygen and dissolved organic matter. Hydroxylation increases the polarity and water solubility of the compound, which can affect its subsequent fate and bioavailability.

Oxidation of the aromatic ring can also lead to ring cleavage, resulting in the formation of smaller, aliphatic compounds. These reactions are often part of a more complete degradation pathway that can ultimately lead to the mineralization of the organic compound to carbon dioxide and water. Studies on other bromophenols have shown that oxidation can lead to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) through the coupling of phenoxy radicals nih.govnih.govacs.org.

Table 1: Potential Abiotic Transformation Products of this compound

Transformation PathwayPotential Products
Debromination 2-Bromo-5-chlorophenol, 3-Bromo-5-chlorophenol, 5-Chlorophenol
Dechlorination 2,3-Dibromophenol
Hydroxylation Dibromo-chloro-dihydroxybenzenes
Oxidative Coupling Hydroxylated polybrominated/chlorinated diphenyl ethers and biphenyls

Note: This table is illustrative and based on general degradation pathways of halogenated phenols. Specific product formation for this compound would require experimental verification.

Sorption and Mobility of Halogenated Phenols in Aquatic and Terrestrial Systems

The sorption and mobility of this compound in the environment determine its distribution between soil/sediment and water, and thus its potential for transport and bioavailability. Sorption is the process by which a chemical adheres to solid particles, such as soil organic matter or sediment. Mobility refers to the ability of a chemical to move through the environment.

For hydrophobic organic compounds like halogenated phenols, sorption is a key process. The extent of sorption is often quantified by the organic carbon-water partition coefficient (Koc), which describes the partitioning of a chemical between organic carbon in soil or sediment and the surrounding water. A higher Koc value indicates stronger sorption and lower mobility.

The sorption of halogenated phenols is influenced by several factors:

Organic Carbon Content: Soils and sediments with higher organic carbon content generally exhibit stronger sorption of hydrophobic compounds.

pH: The acidity or alkalinity of the surrounding water affects the ionization state of phenols. At pH values above their pKa, phenols exist predominantly in their ionized (phenolate) form, which is more water-soluble and less likely to sorb to organic matter.

Degree of Halogenation: Generally, as the number of halogen atoms on the phenol ring increases, the hydrophobicity and thus the sorption potential of the compound also increase.

While a specific Koc value for this compound is not available, it can be estimated based on values for other brominated and chlorinated phenols. Given its structure with two bromine atoms and one chlorine atom, it is expected to have a significant affinity for organic matter, leading to moderate to low mobility in soils and sediments.

Table 2: Estimated Physicochemical Properties and Sorption Behavior of this compound

PropertyEstimated Value/BehaviorInfluence on Environmental Fate
Log Koc 3.5 - 4.5 (estimated range)Indicates strong sorption to soil and sediment organic matter, leading to reduced mobility in the environment.
Water Solubility LowLimits its concentration in the aqueous phase and favors partitioning to solid phases.
Mobility in Soil Low to ModerateLess likely to leach into groundwater, with a tendency to remain in the upper soil layers.

Note: The Log Koc value is an estimation based on the properties of similar halogenated phenols and should be considered as an approximation.

Environmental Persistence and Fate Modeling of this compound

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. For this compound, a polyhalogenated phenol, its persistence is largely dictated by the number and type of halogen atoms attached to the phenolic ring. Generally, the recalcitrance of halogenated phenols to degradation increases with the degree of halogenation.

The presence of both bromine and chlorine atoms on the phenol structure of this compound suggests a significant degree of persistence in various environmental compartments, including soil, water, and air. Halogenated phenolic compounds are known to be resistant to microbial degradation, and their persistence can lead to long-term environmental contamination.

Research Findings on Persistence

While specific studies on the environmental half-life of this compound are limited, data from structurally similar compounds, such as other polyhalogenated phenols, can provide insights into its likely environmental behavior. For instance, pentachlorophenol (PCP), a highly chlorinated phenol, exhibits soil half-lives ranging from 23 to 178 days under aerobic, unacclimated conditions ca.gov. The persistence of such compounds is often influenced by factors like soil organic matter content, which can decrease bioavailability and thus slow down degradation ca.gov.

Abiotic degradation processes, particularly photodegradation, can play a role in the transformation of halogenated phenols in the environment. Studies on brominated flame retardants have shown that photodegradation can occur, with half-lives varying from minutes to hours under specific laboratory conditions nih.gov. However, the extrapolation of these rates to natural environmental conditions is complex and depends on factors like light intensity, water depth, and the presence of sensitizing substances.

The following table provides estimated environmental half-lives for halogenated phenols in different environmental compartments, based on data for related compounds. These values should be considered as indicative of the potential persistence of this compound.

Environmental CompartmentEstimated Half-Life RangePrimary Degradation Pathways
Soil (Aerobic)Weeks to MonthsMicrobial Degradation, Photodegradation (surface)
Water (Surface)Days to WeeksPhotodegradation, Microbial Degradation
Sediment (Anaerobic)Months to YearsReductive Dehalogenation (slow)
AtmosphereHours to DaysPhotochemical Oxidation

Environmental Fate Modeling

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. nih.govdefra.gov.uklbl.govresearchgate.netrsc.org These models integrate a compound's physicochemical properties with environmental parameters to estimate its concentration in different compartments over time. For persistent organic pollutants (POPs) like halogenated phenols, multimedia fate models are often employed to account for their distribution in air, water, soil, and biota. nih.govdefra.gov.uklbl.govresearchgate.netrsc.org

The modeling of this compound's environmental fate would require input data on its key physicochemical properties, such as:

Vapor Pressure: Influences its partitioning between the atmosphere and other compartments.

Water Solubility: Affects its mobility in aquatic systems and soil.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to bioaccumulate in organisms.

Henry's Law Constant: Describes its partitioning between air and water.

Quantitative Structure-Activity Relationship (QSAR) models can be utilized to estimate these properties when experimental data are unavailable. nih.govnih.govyoutube.comresearchgate.netmdpi.com QSARs establish a mathematical relationship between a chemical's structure and its properties or activities, allowing for the prediction of the environmental behavior of new or untested compounds. nih.govnih.govyoutube.comresearchgate.netmdpi.com

The following table outlines the key input parameters and outputs of a typical multimedia environmental fate model for a compound like this compound.

Model ComponentDescriptionRelevance for this compound
Input Parameters Physicochemical properties of the compound and characteristics of the environment.Vapor pressure, water solubility, Kow, degradation rates (estimated from related compounds). Environmental parameters would include soil type, water body dimensions, and meteorological data.
Transport Processes Mechanisms of movement between environmental compartments (e.g., advection, diffusion, deposition).Atmospheric transport and deposition, runoff from soil to water, and partitioning between water and sediment.
Transformation Processes Chemical and biological reactions that degrade the compound (e.g., photolysis, biodegradation).Rates of photodegradation in water and on soil surfaces, and microbial degradation rates in soil and sediment.
Model Output Predicted concentrations in different environmental compartments over time, persistence metrics (e.g., overall half-life), and potential for long-range transport.Estimation of the likely environmental sinks for this compound and its potential to be transported far from its source.

Due to the lack of specific experimental data for this compound, any environmental fate modeling effort would rely on estimations and extrapolations from data on similar polyhalogenated phenols. Such models are valuable for identifying potential environmental risks and for guiding further research on the environmental behavior of this compound.

Analytical Methodologies for Detection and Quantification of 2,3 Dibromo 5 Chlorophenol in Non Biological Matrices

Chromatographic Techniques for Analysis

Chromatography is the cornerstone of analytical methodologies for 2,3-Dibromo-5-chlorophenol, providing the necessary separation and detection capabilities for complex environmental samples. Gas and liquid chromatography, coupled with various detectors, are the most employed techniques.

Gas chromatography (GC) is a widely used technique for the analysis of semi-volatile compounds like this compound. For the analysis of underivatized phenols, a Flame Ionization Detector (FID) can be utilized. However, due to the presence of bromine and chlorine atoms in the this compound molecule, an Electron Capture Detector (ECD) offers enhanced sensitivity and selectivity. The ECD is particularly sensitive to halogenated compounds, making it well-suited for detecting trace levels of this analyte. For nitrophenols, GC-ECD can be an alternative to Gas Chromatography-Mass Spectrometry (GC/MS).

To improve chromatographic properties and detection, derivatization of the phenol (B47542) group is often performed. One common derivatization technique is acetylation with acetic anhydride. This process converts the polar phenolic hydroxyl group into a less polar acetate (B1210297) ester, which is more amenable to GC analysis. Another derivatization approach involves the use of α-bromo-2,3,4,5,6-penta-fluorotoluene (pentafluorobenzyl bromide, PFBBr), which forms pentafluorobenzyl ethers that are highly responsive to the ECD.

The choice of the GC column is critical for achieving the necessary separation from other potentially interfering compounds in the sample. Capillary columns with various stationary phases, such as those with polysiloxanes, are commonly employed. The selection of the stationary phase depends on the specific sample matrix and the other analytes of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for the confirmation and quantification of this compound due to its high selectivity and sensitivity. This technique combines the separation power of GC with the definitive identification capabilities of mass spectrometry. Following chromatographic separation, the analyte is ionized, and the resulting mass spectrum, which is a unique fragmentation pattern, serves as a chemical fingerprint for unambiguous identification.

For enhanced sensitivity, especially at trace levels, GC-MS can be operated in the selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio and lowers the detection limits. For even greater specificity and to minimize matrix interference, gas chromatography-tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a specific parent ion, its fragmentation, and the monitoring of a characteristic product ion, providing a highly selective and sensitive method for analysis.

The table below summarizes typical parameters for GC-MS analysis of chlorophenols.

ParameterTypical ConditionsReference
GC ColumnHigh-resolution fused silica (B1680970) capillary column (e.g., TraceGOLD TG-Dioxin)
Injection ModeSplitless or on-column
Carrier GasHelium
Oven Temperature ProgramOptimized for separation of target analytes, often involving a temperature ramp
Ionization ModeElectron Impact (EI)
MS Detection ModeFull Scan, Selected Ion Monitoring (SIM), or Tandem MS (MS/MS)

High-Performance Liquid Chromatography (HPLC) is a valuable alternative for the analysis of this compound, particularly for its non-volatile derivatives or when analyzing complex matrices that may be challenging for GC. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC is the most common mode used for the separation of phenolic compounds. In this technique, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation can be optimized by adjusting the mobile phase composition, pH, and temperature.

Detection in HPLC can be achieved using various detectors. A Diode Array Detector (DAD) or a UV-Vis detector can be used to monitor the absorbance of the analyte at a specific wavelength. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (HPLC-MS) or a tandem mass spectrometer (HPLC-MS/MS). Electrospray ionization (ESI) is a common ionization source used in HPLC-MS for the analysis of phenolic compounds.

The following table outlines a typical HPLC method for the analysis of brominated phenols.

ParameterTypical ConditionsReference
HPLC ColumnReversed-phase C8 or C18 column
Mobile PhaseGradient of water (often with an acid modifier like trifluoroacetic acid) and acetonitrile or methanol
Flow RateTypically 0.2-1.0 mL/min
Column TemperatureOften maintained at a constant temperature (e.g., 30 °C)
DetectionDiode Array Detector (DAD), UV-Vis, or Mass Spectrometry (MS)

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of extraction technique depends on the nature of the sample matrix (e.g., water, soil, sediment) and the target analyte concentration.

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of phenolic compounds from aqueous samples. This method involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. To enhance the extraction efficiency of acidic compounds like this compound, the pH of the water sample is typically adjusted to an acidic value (e.g., pH 2) to ensure the analyte is in its non-ionized form, which is more soluble in organic solvents.

Commonly used extraction solvents include dichloromethane (B109758) and hexane. The optimization of LLE involves selecting an appropriate solvent, adjusting the pH of the sample, and optimizing the solvent-to-sample volume ratio and the number of extractions. After extraction, the organic phase is collected, dried, and concentrated before analysis. While effective, LLE can be time-consuming and requires large volumes of organic solvents, which can be a health and environmental concern.

Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that has gained popularity for the analysis of phenolic compounds in water samples. SPME utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and the analytes partition from the sample matrix onto the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The efficiency of SPME depends on several factors, including the type of fiber coating, extraction time and temperature, sample pH, and ionic strength. For chlorophenols, polyacrylate and polydimethylsiloxane/divinylbenzene (PDMS/DVB) are commonly used fiber coatings. The pH of the sample is typically acidified to enhance the extraction of the non-ionized form of the phenols. Adding salt to the sample can increase the ionic strength and "salt out" the analytes, further improving extraction efficiency.

A variation of this technique is purge-assisted headspace SPME (PA/HS-SPME), where an inert gas is bubbled through the sample to facilitate the transfer of semi-volatile analytes to the headspace for extraction by the SPME fiber. This can be particularly effective for compounds with lower volatility.

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique essential for isolating and concentrating analytes like this compound from complex non-biological matrices such as water, soil, and sludge. sigmaaldrich.com This chromatographic method is more efficient than traditional liquid-liquid extraction, reducing solvent consumption and offering opportunities for automation. sigmaaldrich.com The process involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering substances can then be washed away, and the purified analyte is subsequently eluted with a different solvent. phenomenex.com

The selection of the sorbent is critical and depends on the chemical properties of the analyte and the matrix. For phenols, a class of compounds to which this compound belongs, various sorbents are employed, including silica-based, polymeric, and carbon-based materials. nih.gov Reversed-phase SPE is common for extracting polar compounds like phenols from aqueous samples. sigmaaldrich.com

The general procedure for SPE follows a sequence of steps: phenomenex.com

Conditioning: The sorbent is treated with a solvent, such as methanol, to activate it and ensure it is ready to interact with the sample. sigmaaldrich.comphenomenex.com

Equilibration: The sorbent is then rinsed with a solvent that matches the polarity of the sample matrix, typically water for aqueous samples. This step prepares the sorbent environment for the sample. sigmaaldrich.comphenomenex.com

Loading: The sample is passed through the SPE cartridge. The target analyte, this compound, adsorbs to the sorbent.

Washing: The cartridge is washed with a specific solvent to remove weakly bound impurities and matrix interferences while the analyte of interest remains bound to the sorbent. phenomenex.com

Elution: A small volume of a strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified and concentrated this compound for subsequent analysis. phenomenex.com

Table 1: Common SPE Sorbents for Phenol Analysis This table is interactive. You can sort and filter the data.

Sorbent Type Base Material Mechanism of Action Typical Application for Phenols
C18 (Octadecyl) Silica Reversed-Phase Extraction from aqueous samples
Polymeric Styrene-Divinylbenzene Reversed-Phase / Ion-Exchange Broad applicability, stable over a wide pH range phenomenex.com
Graphitized Carbon Carbon Reversed-Phase / Adsorption Extraction of polar compounds from water

| Aminopropyl (NH2) | Silica | Normal Phase / Weak Anion Exchange | Extraction from nonpolar organic solvents sigmaaldrich.com |

Method Validation Parameters for Trace Analysis

Method validation is a critical process in analytical chemistry that demonstrates that a specific method is suitable for its intended purpose. For the trace analysis of this compound, this involves establishing a set of performance characteristics to ensure the reliability and accuracy of the results. europa.eu Key parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and recovery. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the performance of an analytical method at low concentrations. europa.eu

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision. nih.gov It represents the concentration at which one can be 99% confident that the substance is present. fudschem.com A common approach to estimate the LOD is to measure replicates of a blank sample and calculate the mean signal plus three times the standard deviation of the blank. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. nih.gov It is the concentration at which a quantitative result can be confidently reported. fudschem.com The LOQ is typically set at or above the concentration of the lowest calibration standard and is a critical parameter for quantitative analysis. fudschem.com

These limits must be determined for each specific sample matrix, as matrix effects can influence the method's sensitivity. europa.eu

Table 2: Example LOD and LOQ Values for Halogenated Phenols in Environmental Matrices This table presents hypothetical data for illustrative purposes, as specific values for this compound require experimental determination.

Matrix Analytical Method LOD (µg/L) LOQ (µg/L)
River Water GC-MS 0.01 0.03
Wastewater LC-MS/MS 0.05 0.15
Soil Extract GC-ECD 0.1 0.3

Linearity, Precision, and Accuracy Assessment

Linearity: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The relationship is often evaluated by the coefficient of determination (R²), with a value close to 1.0 indicating a strong linear relationship.

Precision: Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability: Precision under the same operating conditions over a short interval of time.

Reproducibility: Precision under varying conditions, such as different analysts, instruments, or laboratories.

Accuracy: Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed by analyzing a certified reference material (CRM) or by performing recovery studies on samples spiked with a known amount of the analyte.

Table 3: Illustrative Method Validation Data This table presents hypothetical data for illustrative purposes.

Parameter Value
Linearity Range 0.1 - 50 µg/L
Coefficient of Determination (R²) 0.998
Precision (Repeatability as %RSD) 4.5%
Precision (Reproducibility as %RSD) 8.2%

| Accuracy (Mean Recovery) | 95% |

Recovery Studies in Environmental Samples

Recovery studies are essential for evaluating the accuracy of an analytical method in a specific, often complex, environmental matrix. The process involves adding a known quantity (spiking) of this compound to a real environmental sample (e.g., river water, soil) before extraction and analysis. The percentage of the spiked analyte that is measured is the recovery.

Percent Recovery = ([Concentration in Spiked Sample - Concentration in Unspiked Sample] / Spiked Concentration) x 100

Low recovery might indicate that the analyte is lost during sample preparation or that matrix components are suppressing the analytical signal. High recovery could suggest the presence of interferences that enhance the signal. Typically, recovery rates between 80% and 120% are considered acceptable for trace analysis, although this can vary depending on the complexity of the matrix and the concentration level.

Table 4: Example Recovery Data for this compound in Different Matrices This table presents hypothetical data for illustrative purposes.

Sample Matrix Spiked Concentration (µg/kg) Measured Concentration (µg/kg) Percent Recovery (%)
Sandy Soil 10.0 9.2 92
Clay Soil 10.0 8.5 85
River Sediment 5.0 4.9 98

Interferences and Cleanup Strategies in Complex Environmental Matrices

Environmental matrices like soil, sediment, and industrial wastewater are inherently complex and contain numerous compounds that can interfere with the analysis of this compound. These interferences can co-elute with the target analyte, suppress or enhance the instrument signal, or degrade the analytical column. Common interfering compounds include humic acids, fulvic acids, lipids, oils, and other structurally similar phenolic compounds.

Effective cleanup strategies are crucial to remove these interferences and ensure accurate quantification. Solid Phase Extraction (SPE), as described in section 7.2.3, is a primary cleanup technique. windows.net By carefully selecting the sorbent and the washing solvents, it is possible to selectively retain the this compound while washing away a significant portion of the matrix interferences. phenomenex.com For instance, a wash step with a moderately polar solvent might remove nonpolar interferences like oils, while a subsequent elution with a stronger solvent will recover the more polar target analyte. In some cases, multiple SPE cartridges with different sorbents (e.g., a reversed-phase followed by an ion-exchange sorbent) may be used in tandem for highly complex matrices.

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Advanced Applications and Material Science Relevance of 2,3 Dibromo 5 Chlorophenol

Integration into Advanced Materials Science

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Monomer in Polymer Synthesis

While this compound is not a conventional monomer for large-scale polymer production, its chemical structure suggests its potential utility in the synthesis of specialized polymers, particularly halogenated poly(phenylene ethers) and phenolic resins. The presence of multiple halogen substituents and a reactive phenolic hydroxyl group allows for its incorporation into polymer chains through several synthetic pathways.

One of the primary methods for polymerizing substituted phenols is through oxidative coupling to form poly(phenylene ethers) (PPEs) or poly(phenylene oxides) (PPOs). This process typically involves the use of a catalyst, such as a copper-amine complex, to facilitate the formation of ether linkages between phenolic units. For a phenol (B47542) to be readily polymerized through this route, it ideally possesses unsubstituted positions ortho and para to the hydroxyl group. In the case of this compound, the C4 (para) and C6 (ortho) positions are unsubstituted, theoretically allowing for oxidative coupling to occur.

However, the heavy halogen substitution on the aromatic ring would significantly influence the reactivity of the monomer and the properties of the resulting polymer. The electron-withdrawing nature of the bromine and chlorine atoms would decrease the electron density of the phenyl ring, potentially affecting the rate and regioselectivity of the polymerization. The steric bulk of the bromine atoms at the C2 and C3 positions could also hinder the coupling reaction.

Should polymerization be achieved, the resulting polymer would be characterized by a high halogen content. This would likely impart several desirable properties, including:

Flame Retardancy: Halogenated compounds are well-known for their flame-retardant properties. The presence of bromine and chlorine in the polymer backbone would enable it to act as a radical scavenger in the gas phase during combustion, thereby inhibiting the flame propagation.

Thermal Stability: The strong carbon-halogen bonds and the inherent rigidity of the aromatic backbone would be expected to result in a polymer with high thermal stability and a high glass transition temperature.

Chemical Resistance: The halogenated aromatic structure would also likely confer excellent resistance to a wide range of chemicals and solvents.

Another potential application of this compound in polymer synthesis is as a comonomer in the production of phenolic resins, such as novolaks and resoles. free.frmypolycc.edu.myresearchgate.net These resins are typically formed through the condensation reaction of a phenol with an aldehyde, most commonly formaldehyde. free.frmypolycc.edu.myresearchgate.net By incorporating this compound into the reaction mixture, a halogenated phenolic resin could be produced. The properties of the resulting resin would be influenced by the amount of the halogenated phenol incorporated and would likely exhibit enhanced flame retardancy and thermal stability.

Contribution to Optoelectronic Materials (e.g., OLEDs, Organic Photovoltaics)

The direct application of this compound in optoelectronic materials is not well-documented. However, its structure as a polyhalogenated aromatic compound suggests its potential as a valuable precursor or building block in the synthesis of more complex molecules for use in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

OLEDs are comprised of several layers of organic materials, including emissive, charge-transporting, and blocking layers. jmaterenvironsci.comoled.comcnrs.fr The performance of these devices is highly dependent on the electronic and photophysical properties of the organic materials used. jmaterenvironsci.comoled.comcnrs.fr While this compound itself is not emissive, it possesses key features that could be exploited in the synthesis of materials for these applications.

The bromine atoms on the aromatic ring can serve as reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of large, conjugated molecules. By strategically reacting the bromine atoms of this compound with other aromatic or vinyl compounds, it is possible to synthesize novel π-conjugated systems. These extended conjugated systems are the fundamental components of many organic electronic materials, as they facilitate charge transport and can be designed to emit light of specific colors.

The electronic properties of any molecule derived from this compound would be significantly influenced by the halogen substituents. The strong electron-withdrawing nature of bromine and chlorine would lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting material. This ability to tune the energy levels is crucial in the design of efficient OLEDs, as it allows for the optimization of charge injection and transport, as well as the control of the emission color.

Furthermore, the presence of bulky halogen atoms can play a role in controlling the solid-state morphology of organic materials. The steric hindrance provided by the bromine and chlorine atoms could prevent close packing of the molecules in the solid state, which can sometimes be beneficial in reducing intermolecular interactions that can quench luminescence. This could lead to improved performance and efficiency in OLEDs.

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